Cas no 2680663-43-6 (methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylate)

methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylate structure
2680663-43-6 structure
商品名:methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylate
CAS番号:2680663-43-6
MF:C14H16BrN3O4
メガワット:370.19854259491
CID:5620587
PubChem ID:165930947

methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-6-carboxylate
    • 2680663-43-6
    • EN300-28300837
    • methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylate
    • インチ: 1S/C14H16BrN3O4/c1-14(2,3)22-13(20)18-12-16-9-6-7(11(19)21-4)5-8(15)10(9)17-12/h5-6H,1-4H3,(H2,16,17,18,20)
    • InChIKey: YCNSHBZDNPKSOP-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(C(=O)OC)=CC2=C1N=C(NC(=O)OC(C)(C)C)N2

計算された属性

  • せいみつぶんしりょう: 369.03242g/mol
  • どういたいしつりょう: 369.03242g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 440
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 93.3Ų

methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28300837-10.0g
methyl 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-6-carboxylate
2680663-43-6
10g
$5221.0 2023-05-24
Enamine
EN300-28300837-5.0g
methyl 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-6-carboxylate
2680663-43-6
5g
$3520.0 2023-05-24
Enamine
EN300-28300837-0.5g
methyl 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-6-carboxylate
2680663-43-6
0.5g
$1165.0 2023-09-07
Enamine
EN300-28300837-0.25g
methyl 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-6-carboxylate
2680663-43-6
0.25g
$1117.0 2023-09-07
Enamine
EN300-28300837-0.05g
methyl 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-6-carboxylate
2680663-43-6
0.05g
$1020.0 2023-09-07
Enamine
EN300-28300837-5g
methyl 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-6-carboxylate
2680663-43-6
5g
$3520.0 2023-09-07
Enamine
EN300-28300837-10g
methyl 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-6-carboxylate
2680663-43-6
10g
$5221.0 2023-09-07
Enamine
EN300-28300837-2.5g
methyl 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-6-carboxylate
2680663-43-6
2.5g
$2379.0 2023-09-07
Enamine
EN300-28300837-0.1g
methyl 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-6-carboxylate
2680663-43-6
0.1g
$1068.0 2023-09-07
Enamine
EN300-28300837-1.0g
methyl 4-bromo-2-{[(tert-butoxy)carbonyl]amino}-1H-1,3-benzodiazole-6-carboxylate
2680663-43-6
1g
$1214.0 2023-05-24

methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylate 関連文献

methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylateに関する追加情報

Methyl 4-Bromo-2-{(tert-Butoxy)carbonylamino}-1H-1,3-Benzodiazole-6-Carboxylate: A Comprehensive Overview

The compound with CAS No. 2680663-43-6, commonly referred to as methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylate, is a highly specialized organic molecule with significant applications in the field of medicinal chemistry and materials science. This compound belongs to the class of benzodiazoles, which are known for their unique electronic properties and structural versatility. The presence of a tert-butoxy carbonyl amino group and a bromo substituent further enhances its functional diversity, making it a valuable substrate for various chemical transformations.

Recent advancements in synthetic methodologies have enabled the precise construction of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve the efficiency of synthesis but also minimize environmental impact, aligning with the growing demand for sustainable chemical practices. The benzodiazole core of the molecule is particularly amenable to functionalization, allowing for the introduction of diverse substituents that can modulate its electronic and steric properties.

One of the most intriguing aspects of methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylate is its potential in drug discovery. The bromine atom at the 4-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions that can lead to bioactive derivatives. Additionally, the tert-butoxy carbonyl amino group acts as a protective moiety during multi-step synthesis, ensuring stability during intermediate stages. This feature is particularly advantageous in peptide synthesis and other sequence-specific reactions.

Recent studies have also highlighted the role of this compound in materials science, where its aromaticity and conjugation properties make it a promising candidate for organic electronics. Researchers have explored its use in constructing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The benzodiazole moiety is known to exhibit strong fluorescence properties, which can be further enhanced by strategic substitution patterns.

In terms of biological activity, methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylate has shown potential as an anti-inflammatory agent. Preclinical studies suggest that its ability to inhibit specific enzymes involved in inflammatory pathways could pave the way for novel therapeutic interventions. Furthermore, its structure lends itself well to pharmacokinetic optimization, enabling prolonged drug action and reduced side effects.

The synthesis of this compound typically involves a multi-step process that begins with the preparation of the benzodiazole skeleton. Key steps include bromination at the 4-position and subsequent introduction of the tert-butoxy carbonyl amino group via amide bond formation. The final step involves esterification to yield the methyl carboxylate derivative. Each step requires meticulous control over reaction conditions to ensure high yields and purity.

From an analytical standpoint, modern spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming the structure of methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylate. These methods provide detailed insights into its molecular architecture, aiding in both quality control and further structural elucidation.

In conclusion, methyl 4-bromo-2-{(tert-butoxy)carbonylamino}-1H-1,3-benzodiazole-6-carboxylate stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique combination of functional groups and structural features positions it as a valuable tool in both academic research and industrial development. As research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing modern science and technology.

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